molecular formula C8H14Cl2N2 B2988208 methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 2193051-95-3

methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No. B2988208
CAS RN: 2193051-95-3
M. Wt: 209.11
InChI Key: LBCWYZLEFPTFTN-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

“Methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride” appears as a light brown solid . It has a molecular weight of 209.12 .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This key intermediate, crucial for the preparation of premafloxacin, an antibiotic targeted against veterinary pathogens, is synthesized through a practical, efficient, and stereoselective process. The process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting the chemical versatility and potential of compounds similar to methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride in synthesizing complex molecules (Fleck et al., 2003).

Phosphine-Catalyzed Annulation for Tetrahydropyridines : The use of ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine, demonstrates the application of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride-related compounds in creating highly functionalized tetrahydropyridines. These compounds have broad potential in synthetic organic chemistry due to their excellent yields and complete regioselectivity (Zhu et al., 2003).

Analytical Chemistry

Analysis of Aliphatic Amines in Environmental Samples : The derivatization of amines with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride for gas chromatography-mass spectrometry analysis illustrates the environmental monitoring applications of compounds like methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride. This method provides a sensitive approach to detect aliphatic amines in waste and surface waters, emphasizing the role of such compounds in environmental chemistry (Sacher et al., 1997).

Organic Chemistry and Catalysis

Synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] Derivatives : The synthesis of ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates from the reactions of 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones with ethyl 4-chloroacetoacetate demonstrates the utility of methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride-related compounds in creating complex organic structures. The ease of substituting the 2-methylthio group with primary and secondary amines to yield 2-amino derivatives highlights the compound's significance in synthetic organic chemistry (Abe et al., 2010).

Safety and Hazards

The safety data sheet (SDS) for “methyl[(1S)-1-(pyridin-3-yl)ethyl]amine dihydrochloride” indicates that it may be harmful if swallowed or if it comes into contact with skin . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(1S)-N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN=CC=C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

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